3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide
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Overview
Description
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide is a complex organic compound characterized by its unique structural features, including dichloro, methoxy, and dioxidotetrahydrothiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core is formed through a reaction with an amine under basic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst, often under reflux conditions.
Chlorination: Chlorine atoms are introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of a thiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophenyl group, which is then coupled to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include the purity of reagents, reaction time, temperature control, and the use of catalysts to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with biological targets such as receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-methoxybenzamide: Lacks the dioxidotetrahydrothiophenyl group, making it less versatile in chemical reactions.
N-(3-methoxybenzyl)benzamide: Does not have the dichloro or dioxidotetrahydrothiophenyl groups, resulting in different reactivity and applications.
4-methoxy-N-(3-methoxybenzyl)benzamide:
Uniqueness
The uniqueness of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3-methoxybenzyl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C20H21Cl2NO5S |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H21Cl2NO5S/c1-27-16-5-3-4-13(8-16)11-23(15-6-7-29(25,26)12-15)20(24)14-9-17(21)19(28-2)18(22)10-14/h3-5,8-10,15H,6-7,11-12H2,1-2H3 |
InChI Key |
DUKNGJNQMRXECV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
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